

Spectroscopic Profile of (2-(cyclopentyloxy)phenyl)boronic acid: A Technical Guide

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Compound of Interest

Compound Name: (2-(Cyclopentyloxy)phenyl)boronic acid

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for **(2-(cyclopentyloxy)phenyl)boronic acid**. This compound, with the chemical formula $C_{11}H_{15}BO_3$ and a molecular weight of 206.05 g/mol, is a valuable building block in organic synthesis, particularly in Suzuki coupling reactions.^[1] Its structural features, including the boronic acid moiety and the cyclopentyloxy group, make it a compound of interest in medicinal chemistry and materials science.^[1]

Spectroscopic Data

Due to the limited availability of directly published experimental spectra for **(2-(cyclopentyloxy)phenyl)boronic acid**, the following tables summarize expected and representative spectroscopic data based on the analysis of closely related analogs and general principles of spectroscopic interpretation for phenylboronic acids.

Table 1: Predicted 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 7.9	d	1H	Ar-H (ortho to - B(OH) ₂)
~7.3 - 7.5	m	2H	Ar-H
~6.9 - 7.0	d	1H	Ar-H (ortho to - OC ₅ H ₉)
~4.8 - 4.9	m	1H	O-CH (cyclopentyloxy)
~8.0 - 9.0	br s	2H	B(OH) ₂
~1.8 - 2.0	m	2H	Cyclopentyl-CH ₂
~1.5 - 1.7	m	6H	Cyclopentyl-CH ₂

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~160	C-O (aromatic)
~135	C-B (aromatic)
~130 - 132	Ar-CH
~120 - 125	Ar-CH
~115 - 118	Ar-CH
~80	O-CH (cyclopentyloxy)
~32	Cyclopentyl-CH ₂
~24	Cyclopentyl-CH ₂

Note: The carbon atom attached to the boron may not always be observed due to quadrupolar relaxation.

Table 3: Mass Spectrometry Data

m/z	Ion
206.11	[M] ⁺ (Calculated for C ₁₁ H ₁₅ ¹¹ BO ₃)
205.10	[M-H] ⁻
188.10	[M-H ₂ O] ⁺
138.06	[M - C ₅ H ₉ O] ⁺

Note: Boronic acids are known to undergo dehydration to form boroxines, which may be observed in the mass spectrum. The isotopic pattern of boron (¹⁰B and ¹¹B) should also be considered.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **(2-(cyclopentyloxy)phenyl)boronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of **(2-(cyclopentyloxy)phenyl)boronic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Sequence: Standard single-pulse experiment.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Spectral Width: 0-12 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

3. ^{13}C NMR Spectroscopy:

- Instrument: A 100 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the lower natural abundance of ^{13}C .
 - Spectral Width: 0-200 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peaks.

Mass Spectrometry (MS)

1. Sample Preparation:

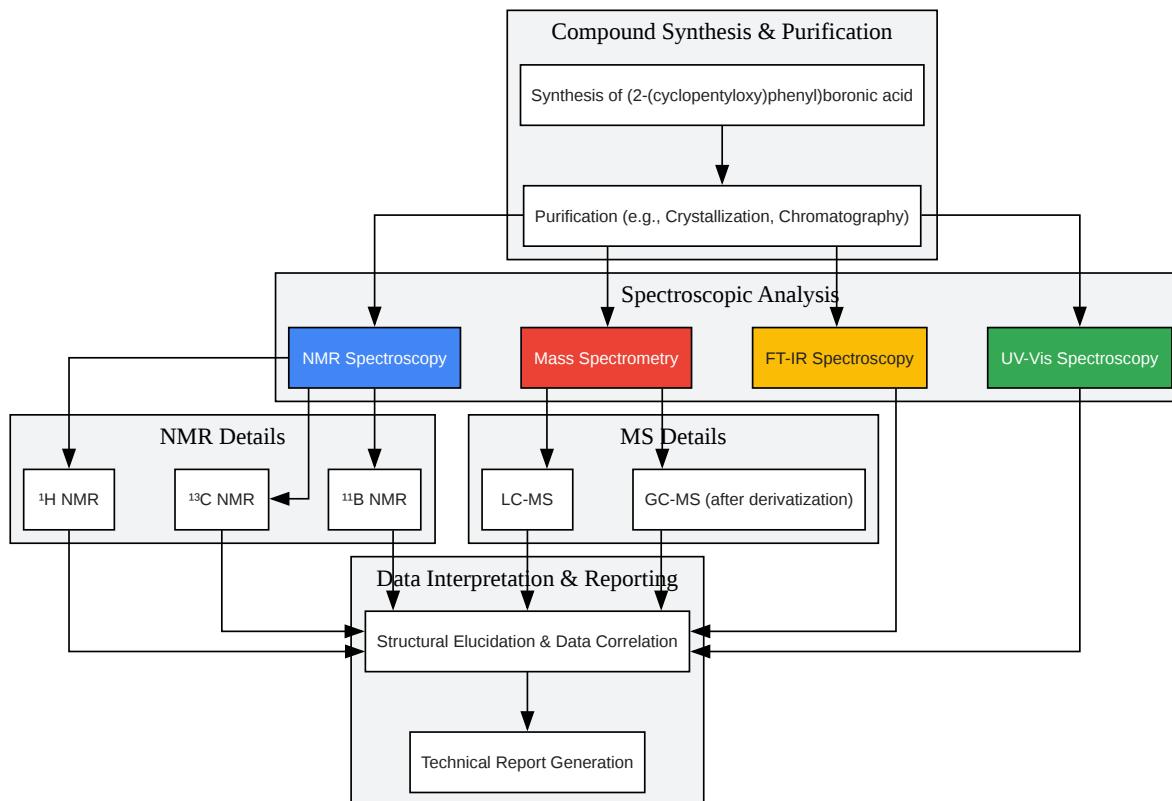
- Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[\[2\]](#)

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

- Chromatography:
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a common choice.
 - Flow Rate: 0.2-0.5 mL/min.
- Mass Spectrometry:
 - Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes should be attempted to determine the optimal ionization.
 - Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.
 - Scan Range: m/z 50-500.
 - Data Analysis: Extract the mass-to-charge ratio of the parent ion and any significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **(2-(cyclopentyloxy)phenyl)boronic acid**.



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Caption: Workflow for the spectroscopic analysis of **(2-(cyclopentyloxy)phenyl)boronic acid**.

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References

- 1. CAS 1311159-02-0: B-[2-(Cyclopentyloxy)phenyl]boronic acid [cymitquimica.com]
- 2. sciex.com [sciex.com]
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